

# Part 1: BMS-986122 - A Selective $\mu$ -Opioid Receptor Positive Allosteric Modulator

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## Compound of Interest

Compound Name: **BMS-986122**

Cat. No.: **B1667243**

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## Discovery and Rationale

First described in 2013, **BMS-986122** emerged from high-throughput screening (HTS) campaigns aimed at identifying novel analgesics with improved side-effect profiles compared to traditional opioids.<sup>[1]</sup> The rationale was to develop a compound that does not directly activate the  $\mu$ -opioid receptor (MOR) but rather enhances the effect of endogenous opioid peptides, thereby preserving the natural spatial and temporal patterns of MOR activation and potentially reducing adverse effects like respiratory depression, constipation, and reward-seeking behavior.<sup>[1]</sup>

## Mechanism of Action

**BMS-986122** is a selective and potent positive allosteric modulator of the MOR.<sup>[2]</sup> It binds to a site on the receptor distinct from the orthosteric binding site of endogenous and exogenous opioids.<sup>[3][4]</sup> This allosteric binding potentiates the signaling of orthosteric agonists by enhancing their affinity and/or efficacy.<sup>[1][3]</sup> Notably, **BMS-986122** has no intrinsic agonist activity at the MOR.<sup>[1]</sup> It has also been characterized as a silent allosteric modulator (SAM) at the  $\delta$ -opioid receptor (DOR) and  $\kappa$ -opioid receptor (KOR), meaning it can bind to these receptors without affecting their function.<sup>[1]</sup>

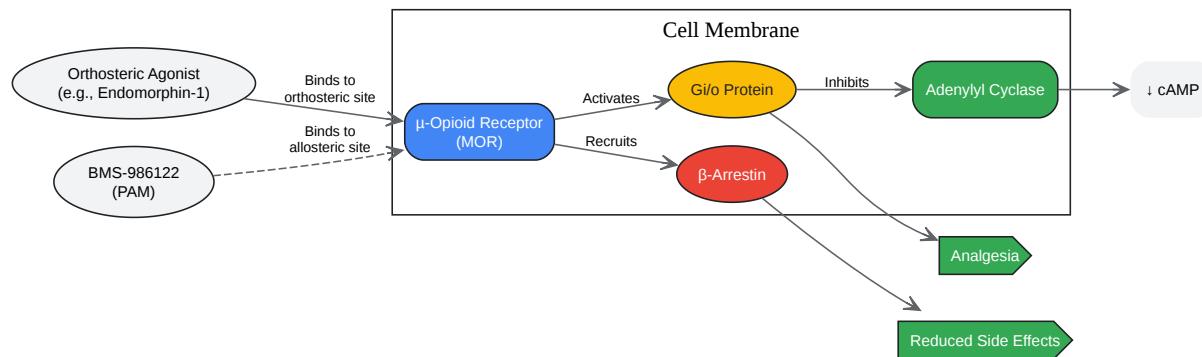
## Preclinical Pharmacology

The preclinical activity of **BMS-986122** has been characterized in a variety of in vitro assays.

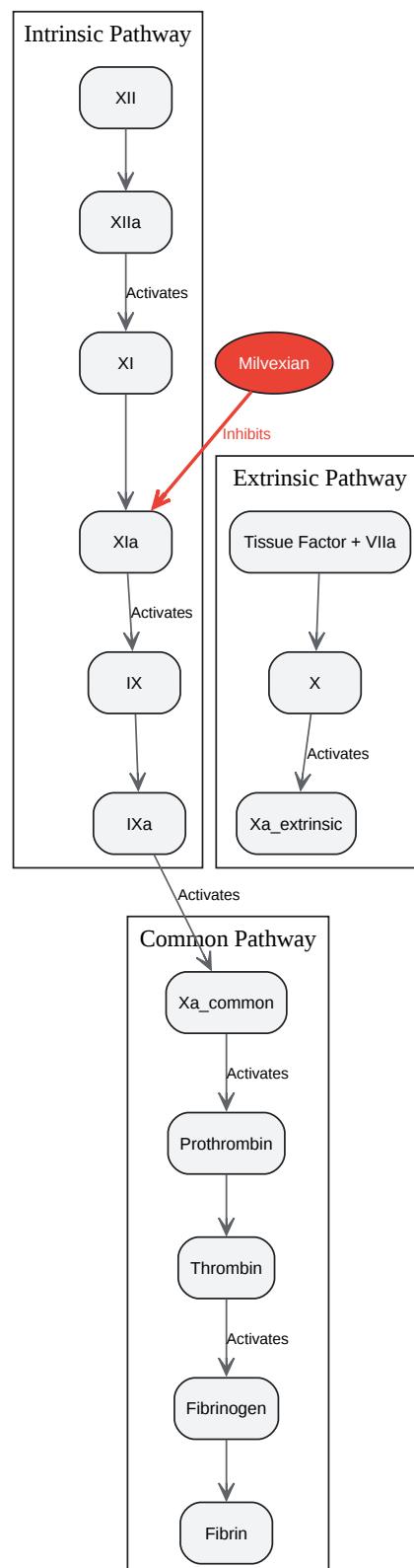
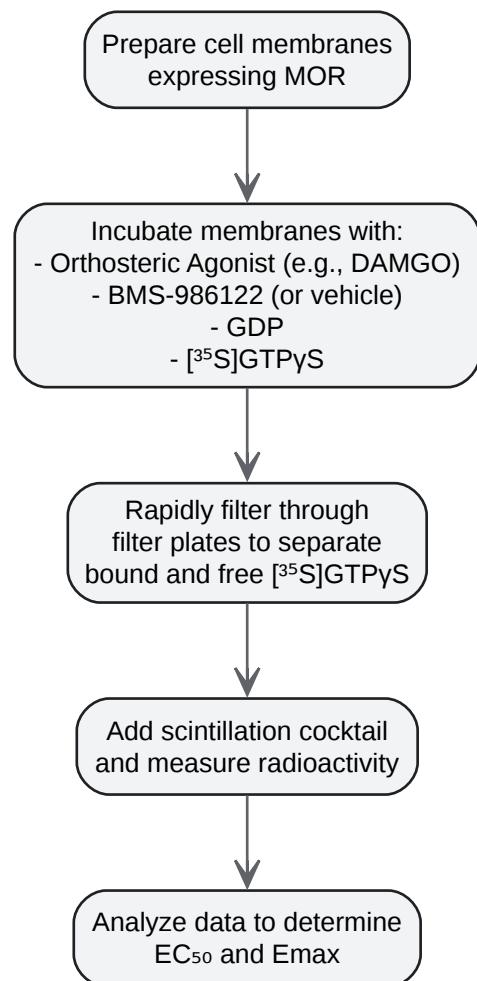
| Assay Type                      | Orthosteric Agonist | Cell Line/System               | Key Parameter                  | Value    | Reference |
|---------------------------------|---------------------|--------------------------------|--------------------------------|----------|-----------|
| β-Arrestin Recruitment          | Endomorphin -1      | U2OS-OPRM1                     | EC <sub>50</sub>               | 3.0 μM   | [5][6]    |
| Adenylyl Cyclase Inhibition     | Endomorphin -1      | CHO cells expressing human MOR | EC <sub>50</sub>               | 8.9 μM   | [2]       |
| [ <sup>35</sup> S]GTPγS Binding | DAMGO               | Mouse brain membranes          | Fold Shift in EC <sub>50</sub> | 4.5-fold | [5]       |
| [ <sup>35</sup> S]GTPγS Binding | DAMGO               | C6μ cells                      | Fold Shift in EC <sub>50</sub> | 7-fold   | [5]       |
| Agonist Binding Affinity        | DAMGO               | C6μ cells                      | Fold Shift in Ki               | 6-fold   | [5]       |

In animal models, **BMS-986122** has demonstrated analgesic effects without promoting the common side effects associated with MOR agonists, such as constipation, respiratory depression, or reward behavior.[1]

#### Signaling Pathway and Experimental Workflows

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Caption: MOR Signaling Pathway Modulation by **BMS-986122**.

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